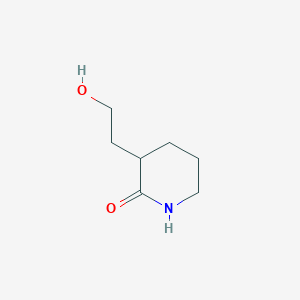

3-(2-Hydroxyethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-3-6-2-1-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEFHGQHMLWLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of 3 2 Hydroxyethyl Piperidin 2 One

Strategies for Lactam Ring Formation

The formation of the piperidin-2-one (δ-valerolactam) ring is the cornerstone of the synthesis. Key strategies involve building the ring from linear molecules or modifying existing ring systems.

The most direct route to the piperidinone scaffold is through the intramolecular cyclization of a suitable acyclic precursor. mdpi.com This typically involves a linear molecule containing an amine at one end and a carboxylic acid derivative at the other, separated by a four-carbon chain.

One common approach is the cyclization of 5-aminocarboxylic acids or their esters. For the synthesis of the target molecule, this would involve a precursor such as a 5-amino-7-hydroxyheptanoic acid derivative. The cyclization can be promoted thermally or by using coupling agents that facilitate amide bond formation. Another powerful method is intramolecular nucleophilic substitution, where a terminal amine displaces a leaving group on the carboxylic acid end of the molecule. A relevant example is the synthesis of 3-hydroxypiperidine (B146073) from 5-bromo-2-hydroxypentylamine, which cyclizes upon treatment with a base. chemicalbook.com

Metal-catalyzed cyclization offers a modern alternative, providing high efficiency and control. mdpi.com For instance, transition metals can catalyze the intramolecular amination of C-H bonds or the cyclization of unsaturated precursors.

Table 1: Selected Cyclization Strategies for Piperidine (B6355638) Ring Formation

| Precursor Type | Reaction Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 5-Aminocarboxylic Acid | Amide Condensation | Heat, Coupling Agents (e.g., DCC, EDC) | General Knowledge |

| 5-Halo-alkylamine | Intramolecular SN2 | Base (e.g., Na2CO3) | chemicalbook.com |

| Unsaturated Amines | Metal-Catalyzed Cyclization | Transition Metals (e.g., Pd, Rh, Cu) | mdpi.comnih.gov |

This table is interactive and can be sorted by column.

Ring expansion reactions provide an elegant way to construct piperidinone rings from more readily available smaller rings, such as pyrrolidines (5-membered rings). rsc.org A notable strategy involves the reaction of bicyclic aziridines with vinyl carbenes, which generates a reactive ylide intermediate that rearranges to form a dehydropiperidine scaffold. springernature.com This scaffold can then be further functionalized and reduced to the desired piperidinone.

Another approach is the two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding azepane (7-membered ring) counterparts, a process catalyzed by palladium. chemrxiv.org While this specific example leads to a larger ring, the underlying principle of metal-catalyzed rearrangements can be adapted for the one-carbon expansion of pyrrolidines to piperidines. For example, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can be expanded to a 3-substituted piperidine by reaction with various nucleophiles. rsc.org

Conversely, ring contraction of larger heterocycles can also be envisioned, though it is a less common strategy for accessing piperidinones.

Stereoselective Synthesis of Enantiopure 3-(2-Hydroxyethyl)piperidin-2-one

For many applications, obtaining a single enantiomer of a chiral molecule is essential. The C3 position of 3-(2-Hydroxyethyl)piperidin-2-one is a stereocenter, and its control is a significant challenge. Advanced methods for achieving this include the use of chiral auxiliaries, asymmetric catalysis, and enzyme-mediated reactions.

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

In the context of piperidinone synthesis, an achiral piperidin-2-one can be N-acylated with a chiral auxiliary, such as one of David Evans' oxazolidinones or D-phenylglycinol. researchgate.netwilliams.edu Deprotonation of this system with a strong base (e.g., s-BuLi or NaHMDS) generates a rigid chiral enolate. researchgate.netwilliams.edu This enolate then reacts with an electrophile, such as an ethylene (B1197577) oxide equivalent or a protected 2-haloethanol, to introduce the C3 side chain. The bulky chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less sterically hindered face, thus leading to the formation of one diastereomer in high excess. wikipedia.orgwilliams.edu A final hydrolysis step cleaves the auxiliary to yield the enantiomerically enriched product. williams.edu

Table 2: Example of Chiral Auxiliary-Mediated Alkylation

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (1R)-2-hydroxy-1-phenylethyl | 1-Substituted-piperidin-2-one | Methylation | Single isomer detected | researchgate.net |

This table is interactive and can be sorted by column.

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach includes metal-based catalysis and organocatalysis.

Transition metal catalysts, such as those based on iridium, copper, or nickel, combined with chiral ligands, can effect a range of enantioselective transformations. nih.govnih.govresearchgate.net For example, an iridium-catalyzed cyclocondensation can furnish highly enantioenriched piperidines. nih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has been used to synthesize chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov These methods could be adapted to construct the chiral piperidinone ring system directly from acyclic precursors.

Organocatalysis, which uses small, chiral organic molecules as catalysts, has also emerged as a major tool. Proline and its derivatives, for instance, can catalyze asymmetric aldol (B89426) or Mannich reactions by forming chiral enamine or iminium intermediates, setting the stage for the stereocontrolled formation of the piperidinone framework. youtube.com

Table 3: Asymmetric Catalysis for Piperidine Synthesis

| Catalyst System | Reaction Type | Stereoselectivity | Reference |

|---|---|---|---|

| Iridium / Chiral Ligand | Cyclocondensation | High enantiospecificity | nih.gov |

| Copper / (S, S)-Ph-BPE | Cyclizative Aminoboration | up to >99% ee | nih.gov |

| Nickel / Chiral Ligand | Reductive Coupling | Good enantioselectivity | researchgate.net |

This table is interactive and can be sorted by column.

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them highly attractive for synthetic chemistry. A chemoenzymatic approach combines traditional chemical synthesis with one or more enzymatic steps.

For the synthesis of chiral piperidines, a key strategy involves the use of amine oxidases and ene-imine reductases in a one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. researchgate.net In the context of 3-(2-Hydroxyethyl)piperidin-2-one, a prochiral precursor could be subjected to a stereoselective enzymatic reduction or oxidation to create the C3 stereocenter. For example, a precursor with a ketone on the side chain could be stereoselectively reduced by a ketoreductase.

Furthermore, enzymes like cytochrome P450 monooxygenases have been identified that can perform highly specific hydroxylations on piperidine rings, as seen in the biosynthesis of deoxynojirimycin. mdpi.com Such an enzyme could potentially be used or engineered to introduce the hydroxyl group in a stereocontrolled manner at a late stage of the synthesis.

Functional Group Interconversions Leading to the 2-Hydroxyethyl Side Chain

A primary strategy for introducing the 2-hydroxyethyl side chain onto the piperidin-2-one scaffold involves the reduction of a precursor containing a carboxylic acid or ester functionality at the 3-position. This approach leverages the well-established reactivity of these functional groups and allows for the late-stage introduction of the hydroxyl group.

A common precursor for this transformation is an ester, such as methyl 2-(2-oxopiperidin-3-yl)acetate. The synthesis of this precursor can be achieved through various methods, including the α-alkylation of an appropriate ester with an ω-azidoalkyl triflate, followed by azide (B81097) reduction and subsequent cyclization to form the lactam ring arkat-usa.org. Once the precursor ester is obtained, the crucial functional group interconversion is the reduction of the ester to a primary alcohol.

Chemical Reduction Methods:

Several reducing agents can be employed for this transformation. The choice of reagent depends on factors such as selectivity, reaction conditions, and functional group tolerance.

Hydride Reagents: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to alcohols. However, its high reactivity necessitates careful control of reaction conditions and anhydrous solvents. Sodium borohydride (B1222165) (NaBH₄), while generally milder, can also be used, sometimes in combination with additives like cobalt(II) chloride to enhance its reactivity towards esters organic-chemistry.org.

Catalytic Hydrogenation: A more atom-economical and often greener alternative to metal hydrides is catalytic hydrogenation. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Ruthenium-based catalysts, such as pincer ruthenium complexes, have demonstrated high efficacy in the hydrogenation of esters, including heteroaromatic esters, to their corresponding alcohols under relatively mild conditions, such as atmospheric pressure of hydrogen organic-chemistry.org. Other transition metal catalysts based on copper, gold, or bimetallic systems have also been explored for selective hydrogenation reactions rsc.org.

The following table summarizes various catalytic systems used for the reduction of esters to alcohols, which is a key step in the synthesis of 3-(2-Hydroxyethyl)piperidin-2-one.

| Catalyst System | Reducing Agent | Substrate Scope | Key Features |

| Pincer Ruthenium Complexes | H₂ | Aromatic, heteroaromatic, and aliphatic esters | High catalytic activity under atmospheric pressure. |

| Cobalt(II) chloride / Diisopropylamine | NaBH₄ | Various carboxylic esters | Chemoselective reduction under mild conditions. |

| Manganese(I) complex with bisphosphine ligand | Hydrosilanes | Broad range of esters | Selective and efficient under solvent-free conditions. |

| Palladium on Carbon (Pd/C) | H₂ | Azido esters | Used for azide reduction prior to lactam formation. arkat-usa.org |

Biocatalytic Reduction:

In line with the principles of green chemistry, biocatalysis offers a highly selective and environmentally friendly method for the reduction of esters and carboxylic acids. polimi.it Enzymes such as alcohol dehydrogenases or reductases from various microorganisms can catalyze the reduction of a precursor like methyl 2-(2-oxopiperidin-3-yl)acetate to 3-(2-hydroxyethyl)piperidin-2-one with high enantioselectivity if a chiral center is desired nih.govresearchgate.net. These reactions are typically performed in aqueous media under mild temperature and pressure conditions, significantly reducing the environmental impact compared to traditional chemical methods polimi.ittandfonline.com. The use of whole-cell biotransformations can further simplify the process by providing in-situ cofactor regeneration nih.gov.

Green Chemistry Principles in 3-(2-Hydroxyethyl)piperidin-2-one Synthesis

The application of green chemistry principles to the synthesis of 3-(2-hydroxyethyl)piperidin-2-one aims to minimize waste, reduce energy consumption, and utilize renewable resources.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation, for instance, exhibits high atom economy as hydrogen is the only reagent consumed in the reduction step tcichemicals.com. This is in contrast to stoichiometric reductions using metal hydrides, which generate significant amounts of inorganic waste.

Use of Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with greener alternatives.

Water: Biocatalytic reductions are often conducted in water, which is a non-toxic, non-flammable, and inexpensive solvent polimi.ittandfonline.comajchem-a.com.

Deep Eutectic Solvents (DES): These solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media. They are often biodegradable, have low volatility, and can be derived from renewable resources. The synthesis of related piperidone derivatives has been successfully demonstrated in deep eutectic solvents like a glucose-urea mixture.

Catalysis: The use of catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Catalysts like Pd/C are easily separated from the reaction mixture and can often be recycled and reused, reducing waste and cost tcichemicals.com.

Biocatalysts: Enzymes operate under mild conditions, are highly selective (reducing the need for protecting groups and minimizing by-products), and are biodegradable nih.govresearchgate.net. The development of computer-aided synthesis planning tools like RetroBioCat is expanding the potential for designing efficient biocatalytic cascades for the synthesis of complex molecules nih.gov.

The following table outlines the application of green chemistry principles to the synthesis of piperidone derivatives, which are relevant to the synthesis of 3-(2-Hydroxyethyl)piperidin-2-one.

| Green Chemistry Principle | Application in Piperidone Synthesis |

| Use of Renewable Feedstocks | Synthesis of piperidones from biomass-derived precursors. |

| Greener Solvents | Use of water or Deep Eutectic Solvents (DES) as reaction media. |

| Catalysis | Employment of recyclable heterogeneous catalysts (e.g., Pd/C) or highly selective biocatalysts (enzymes). nih.govresearchgate.nettcichemicals.com |

| Atom Economy | Preference for catalytic hydrogenation over stoichiometric reducing agents. tcichemicals.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis. nih.gov |

| Waste Minimization | Designing synthetic routes that avoid the formation of by-products and the use of protecting groups. |

By integrating these advanced methodologies, the synthesis of 3-(2-hydroxyethyl)piperidin-2-one can be achieved in a manner that is not only efficient and selective but also aligns with the principles of sustainability and environmental responsibility.

Chemical Reactivity and Transformation Pathways of 3 2 Hydroxyethyl Piperidin 2 One

Reactions Involving the Lactam Moiety

The lactam ring in 3-(2-Hydroxyethyl)piperidin-2-one contains an amide bond that is susceptible to various transformations, primarily at the electrophilic carbonyl carbon.

The carbonyl group of the lactam is an electrophilic center that can undergo nucleophilic acyl substitution. This reaction class involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group, which in this case would require ring opening. While amides are generally less reactive than other carboxylic acid derivatives due to resonance stabilization, strained or activated lactams can undergo these reactions more readily. researchgate.netlibretexts.orgnih.gov For N-unsubstituted lactams like 3-(2-Hydroxyethyl)piperidin-2-one, strong nucleophiles or harsh reaction conditions are typically required to induce ring-opening.

The reaction with strong nucleophiles such as organometallic reagents or under forcing hydrolytic conditions (strong acid or base) can lead to the cleavage of the amide bond. For instance, reaction with a Grignard reagent could lead to the formation of an amino ketone after a workup. The stability of the tetrahedral intermediate plays a crucial role in these transformations. nih.gov

Table 1: Representative Nucleophilic Acyl Substitution Reactions on δ-Lactams

| Nucleophile | Reagent/Conditions | Product Type | Plausible Outcome for 3-(2-Hydroxyethyl)piperidin-2-one |

| Water (Hydrolysis) | H₃O⁺, heat or NaOH, heat | Amino acid | 5-Amino-3-(hydroxymethyl)heptanoic acid |

| Alcohol (Alcoholysis) | ROH, H⁺, heat | Amino ester | Alkyl 5-amino-3-(hydroxymethyl)heptanoate |

| Amine (Aminolysis) | R₂NH, heat | Amino amide | 5-Amino-N,N-dialkyl-3-(hydroxymethyl)heptanamide |

| Organolithium | R-Li, then H₃O⁺ | Amino ketone | 1-Amino-5-hydroxy-3-phenylpentan-2-one (with phenyllithium) |

The amide bond of the piperidin-2-one ring can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. libretexts.orglibretexts.org The reduction of a lactam with LiAlH₄ proceeds through the formation of an intermediate which is then further reduced to the corresponding cyclic amine. acs.orgorganic-chemistry.org In the case of 3-(2-Hydroxyethyl)piperidin-2-one, this reaction would yield 3-(2-hydroxyethyl)piperidine. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Reduction of Lactams to Cyclic Amines

| Substrate | Reagent | Solvent | Product | Typical Yield |

| Piperidin-2-one | LiAlH₄ | THF | Piperidine (B6355638) | High |

| N-Methylpyrrolidin-2-one | LiAlH₄ | Diethyl ether | N-Methylpyrrolidine | High |

| 3-(2-Hydroxyethyl)piperidin-2-one (projected) | LiAlH₄ | THF | 3-(2-Hydroxyethyl)piperidine | High |

Transformations of the Hydroxyl Group

The primary hydroxyl group on the ethyl side chain offers a versatile handle for a variety of chemical modifications, including derivatization and oxidation.

The hydroxyl group can be readily derivatized to form ethers, esters, or can be protected to prevent its interference in subsequent reactions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. libretexts.orgwikipedia.org

Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, which are stable under a wide range of non-acidic conditions and can be removed with fluoride (B91410) reagents. chemguide.co.uk Esterification with acyl chlorides or anhydrides, such as acetyl chloride or benzoyl chloride, in the presence of a base, can also be used to protect the hydroxyl group or to introduce specific functionalities. libretexts.orgwikipedia.org

Table 3: Common Derivatization and Protection Reactions for Primary Alcohols

| Reaction | Reagent | Conditions | Product Functional Group |

| Silylation | TBDMS-Cl, Imidazole | DMF, room temp. | Silyl ether |

| Acetylation | Acetic anhydride, Pyridine | Room temp. | Acetate ester |

| Benzoylation | Benzoyl chloride, Triethylamine | CH₂Cl₂, 0 °C to room temp. | Benzoate ester |

| Etherification | NaH, then Benzyl bromide | THF, 0 °C to room temp. | Benzyl ether |

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation will typically yield the corresponding aldehyde, 3-(2-oxoethyl)piperidin-2-one. wikipedia.orgchemguide.co.uknih.gov These reactions are often performed under neutral or slightly basic conditions at low temperatures to prevent over-oxidation.

Stronger oxidizing agents, such as chromium-based reagents (e.g., Jones reagent) or a TEMPO-catalyzed oxidation with a co-oxidant like sodium hypochlorite, will oxidize the primary alcohol directly to the carboxylic acid, yielding (2-oxopiperidin-3-yl)acetic acid. nih.govresearchgate.net The reduction of the hydroxyl group itself is not a common transformation, but it could be achieved through a two-step process of conversion to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent.

Table 4: Oxidation of the Primary Hydroxyl Group

| Reagent | Conditions | Product Functional Group |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Aldehyde |

| Pyridinium (B92312) chlorochromate (PCC) | CH₂Cl₂, room temp. | Aldehyde |

| TEMPO, NaOCl | CH₂Cl₂/H₂O, NaHCO₃, 0 °C | Carboxylic acid |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0 °C | Carboxylic acid |

Stereochemical Aspects of Reactions on the Piperidinone Core

The 3-position of the piperidinone ring is a stereocenter. Therefore, reactions involving this center or adjacent positions can have significant stereochemical implications. For instance, if the starting material is enantiomerically pure, it is crucial to consider whether the reaction conditions will lead to retention, inversion, or racemization of the stereocenter.

Reactions that proceed via an enolate intermediate, such as alkylation at the 3-position, can be designed to be stereoselective. The stereochemical outcome is influenced by the geometry of the enolate and the steric hindrance around the reaction center. nih.gov Similarly, the reduction of a related 3-substituted 4-piperidinone can be highly diastereoselective, with the choice of reducing agent determining the stereochemistry of the resulting alcohol. nih.gov For example, the reduction of a ketone at an adjacent position to an existing stereocenter can be influenced by that center, leading to a diastereomeric excess of one product. The synthesis of chiral piperidines from pyridinium salts has also been shown to proceed with excellent diastereo- and enantioselectivities.

When performing reactions on 3-(2-Hydroxyethyl)piperidin-2-one, if the starting material is a single enantiomer, it is expected that reactions at the hydroxyl group, which is remote from the stereocenter, will proceed without affecting the stereochemistry at the 3-position. However, reactions involving the lactam ring, particularly those that might involve enolate formation or ring-opening and closing, could potentially affect the stereocenter at C3.

C-H Activation and Functionalization Strategies Adjacent to the Piperidinone Ring

The piperidinone ring in 3-(2-Hydroxyethyl)piperidin-2-one presents several C-H bonds that are potential sites for functionalization. The primary focus of this section is on the C-H bonds at the C3, C4, C5, and C6 positions. The reactivity of these bonds is influenced by the electronic effects of the adjacent amide functionality and the 3-substituent.

Direct C-H functionalization adjacent to the lactam nitrogen is often challenging. The C3-H bond, for instance, is electronically deactivated due to the inductive effect of the amide nitrogen, making it a less favorable site for electrophilic palladation. acs.orgnih.gov Consequently, strategies to achieve functionalization at this and other positions often rely on the use of directing groups or specific catalytic systems to overcome these inherent reactivity patterns. While direct C-H activation studies on 3-(2-Hydroxyethyl)piperidin-2-one are not extensively documented, a wealth of research on analogous N-substituted piperidine systems provides a strong predictive framework for its reactivity.

Palladium catalysis is a cornerstone of modern C-H activation chemistry. nih.gov For piperidine derivatives, palladium-catalyzed reactions have been successfully employed for site-selective functionalization, primarily through the installation of a directing group.

A notable strategy involves the use of an aminoquinoline (AQ) auxiliary attached to the C3 position of a piperidine ring. This approach has been demonstrated to effectively direct C-H arylation to the C4 position with high regio- and stereoselectivity. acs.org In a study on N-Boc-piperidine-3-carboxamides, which are structurally analogous to the title compound, palladium-catalyzed arylation using aryl iodides proceeded efficiently. acs.org The reaction, catalyzed by Pd(OAc)₂, typically employs a base such as K₂CO₃ and an additive. The directing group forms a stable six-membered palladacycle, positioning the catalyst to activate the C4-H bond.

Mechanistic studies, including deuterium (B1214612) labeling experiments, on similar piperidine systems have shown that C-H activation at the C4 position is favored over the C2 position. acs.org Interestingly, both cis- and trans-C4-H bonds can be activated, but the subsequent reductive elimination step dictates the final stereochemistry of the product. acs.org

A hypothetical application of this strategy to 3-(2-Hydroxyethyl)piperidin-2-one would first involve the conversion of the hydroxyl group into a suitable directing group, for instance, by forming an amide linkage with 8-aminoquinoline. Subsequent palladium-catalyzed C-H arylation would be expected to yield the C4-arylated product.

| Catalyst | Directing Group Precursor | Reagents | Position Functionalized | Yield (%) | Reference |

| Pd(OAc)₂ | N-Boc-piperidine-3-carboxylic acid | Aryl iodide, K₂CO₃ | C4 | 25-69 | acs.org |

| Pd(OAc)₂ | N-Cbz-piperidine-3-carboxylic acid | Aryl iodide, K₂CO₃ | C4 | 44-58 | acs.org |

This table presents data from analogous piperidine systems to illustrate the potential of palladium-catalyzed C-H functionalization.

Rhodium catalysts have also emerged as powerful tools for C-H activation, offering complementary reactivity to palladium. nih.gov Rhodium(III) catalysts, in particular, are effective for the C-H functionalization of various heterocycles. nih.govrsc.orgrsc.org These reactions often proceed via a concerted metalation-deprotonation mechanism and can be used to form C-C, C-N, and C-O bonds.

In the context of piperidine derivatives, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for site-selective functionalization. nih.gov The selectivity between the C2, C3, and C4 positions can be controlled by the choice of the rhodium catalyst and the N-protecting group. For instance, functionalization of N-Boc-piperidine with certain rhodium catalysts leads to C2-substituted products. In contrast, employing a different N-protecting group can steer the functionalization to the C4 position. nih.gov Direct functionalization at the C3 position via C-H insertion is generally not favored due to the electronic deactivation by the adjacent nitrogen. nih.gov

An indirect approach for C3-functionalization has been developed, which involves the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov While not a direct C-H activation of the piperidine ring, this highlights the challenges and the creative strategies employed to access C3-substituted piperidines.

For 3-(2-Hydroxyethyl)piperidin-2-one, the amide nitrogen is part of the lactam ring, which could influence the reactivity in rhodium-catalyzed processes. The hydroxyl group on the C3-substituent could potentially act as an internal directing group, although specific examples for this substrate are lacking. Intramolecular C-H amination of saturated C-H bonds in piperidines has been achieved using Rh(II) catalysts, demonstrating the potential for functionalizing various positions on the ring through a tethered reactive group. nih.gov

| Catalyst | Reactant | Position Functionalized | Strategy | Reference |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine, Diazo compound | C2 | Direct C-H Insertion | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl-piperidine, Diazo compound | C4 | Direct C-H Insertion | nih.gov |

| Rh(II) catalysts | 2-Sulfamoyloxymethyl piperidine derivatives | C3, C4, C5, C6 | Intramolecular C-H Amination | nih.gov |

This table showcases rhodium-catalyzed functionalization strategies on related piperidine systems.

The functionalization of the C-H bonds adjacent to the piperidinone ring opens up various transformation pathways to more complex molecular architectures. For example, the introduction of an aryl group at the C4 position of 3-(2-Hydroxyethyl)piperidin-2-one would create a 3,4-disubstituted piperidinone, a common scaffold in biologically active molecules.

Furthermore, intramolecular reactions could be envisaged. For instance, if the hydroxyl group of the C3-substituent were oxidized to an aldehyde, an intramolecular aldol-type reaction could potentially lead to the formation of a bicyclic product, although this would compete with other potential reactions.

Palladium-catalyzed transannular C-H functionalization of alicyclic amines has been reported, where the nitrogen atom directs the activation of a remote C-H bond, leading to the formation of bicyclic structures. nih.gov While the geometry of the lactam in 3-(2-Hydroxyethyl)piperidin-2-one differs from that of a simple piperidine, the principle of nitrogen-directed remote C-H activation could potentially lead to novel bicyclic lactams.

Synthesis and Exploration of Structural Analogues and Derivatives of 3 2 Hydroxyethyl Piperidin 2 One

Modifications at the Hydroxyl Group

The primary alcohol in the 2-hydroxyethyl side chain of 3-(2-Hydroxyethyl)piperidin-2-one is a prime site for chemical derivatization. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functional moieties, thereby altering the molecule's physicochemical properties. The reactivity of the N-(2-hydroxyethyl) group is well-documented for various nitrogen heterocycles. mallakchemicals.comgoogle.comgoogle.com

Key modifications include:

Esterification: The hydroxyl group can be readily esterified with a range of acyl chlorides or carboxylic anhydrides under basic conditions to form the corresponding esters. This allows for the introduction of diverse acyl groups, from simple alkyls to more complex aromatic or biologically relevant moieties.

Etherification: Williamson ether synthesis, by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide, can be used to generate ethers. This modification can introduce lipophilic or extended chain structures.

Conversion to Halides: The hydroxyl group can be substituted with halogens (Cl, Br, I) using standard halogenating agents (e.g., SOCl₂, PBr₃), creating intermediates that are amenable to a wide array of nucleophilic substitution reactions.

These modifications enable the synthesis of a library of derivatives with tailored properties.

Table 1: Potential Derivatives via Hydroxyl Group Modification

| Reaction Type | Reagent Example | Product Class | Potential R-Group |

|---|---|---|---|

| Esterification | Acetyl Chloride | Esters | -COCH₃, -COC₆H₅ |

| Etherification | Sodium Hydride, Methyl Iodide | Ethers | -CH₃, -CH₂C₆H₅ |

Substitutions on the Piperidinone Ring System

The piperidinone core offers several positions for the introduction of new substituents, both on the carbon atoms of the ring and on the nitrogen atom (if not already substituted). The development of methods for the enantioselective synthesis of piperidine (B6355638) derivatives by introducing substituents at carbon positions is an area of significant interest. The enolate alkylation of lactams is a common strategy to achieve 3-substituted piperidines. youtube.com

α-Alkylation/Arylation (C3 Position): The carbon atom alpha to the carbonyl group (C3) is the most reactive site for substitution on the ring itself. After deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the resulting enolate can react with various electrophiles, such as alkyl halides or aryl halides (via palladium catalysis), to introduce substituents. A general method for synthesizing 3-substituted piperidin-2-ones involves the α-alkylation of esters followed by azide (B81097) reduction and cyclization. arkat-usa.org The enolate of 2-piperidone (B129406) can be effectively alkylated, arylated, or olefinated. youtube.com

Other Ring Positions (C4, C5, C6): While less straightforward, substitutions at other positions are possible through more complex multi-step synthetic routes. These often involve the construction of the piperidine ring from acyclic precursors that already contain the desired substituents. researchgate.net For instance, Michael addition reactions followed by reductive amination can yield substituted piperidones. youtube.com

N-Substitution: If the lactam nitrogen is unprotected (N-H), it can be readily alkylated or acylated under standard conditions to introduce a wide variety of substituents.

Table 2: Examples of Piperidinone Ring Substitutions

| Position | Reaction Type | Key Strategy | Resulting Structure Example |

|---|---|---|---|

| C3 | Alkylation | Enolate formation with LDA, reaction with alkyl halide | 3-Alkyl-3-(2-hydroxyethyl)piperidin-2-one |

| C3 | Arylation | Enolate formation, Pd-catalyzed cross-coupling | 3-Aryl-3-(2-hydroxyethyl)piperidin-2-one |

| C4/C5 | Annulation | Ring construction from pre-functionalized precursors | Polysubstituted Piperidinones ajchem-a.com |

Incorporation into Fused and Bridged Ring Systems

The 3-(2-hydroxyethyl)piperidin-2-one scaffold can serve as a building block for the synthesis of more complex, conformationally restricted polycyclic architectures, such as fused and bridged ring systems. These structures are of great interest in medicinal chemistry as they can mimic peptide turns or present substituents in well-defined spatial orientations. nih.gov

Fused Ring Systems: In fused systems, the piperidinone ring shares two adjacent atoms (a bond) with another ring. enamine.net This can be achieved through intramolecular cyclization reactions where a functional group on a side chain reacts with a position on the piperidinone ring. For example, N-acyliminium ion cyclization chemistry has been used to generate 7,6- and 7,5-fused bicyclic lactams. springernature.com Natural products like Aloperine and Matrine contain fused piperidine rings, highlighting the significance of this structural motif. nih.gov

Bridged Ring Systems: In bridged systems, the piperidinone ring shares two non-adjacent atoms (the bridgehead atoms). These are connected by a "bridge" of one or more atoms. enamine.net Synthesizing these structures often requires intramolecular bond formation between non-adjacent atoms of a pre-formed piperidinone ring or a precursor.

The synthesis of such bicyclic systems often involves multi-step sequences, including cycloaddition reactions or intramolecular alkylations and condensations. youtube.com

Table 3: Representative Bicyclic Systems Incorporating a Piperidinone Core

| Bicyclic Type | Description | Synthetic Strategy Example |

|---|---|---|

| Fused | Rings share one bond | Intramolecular [2+2] photocycloaddition enamine.net |

| Fused | Rings share one bond | Intramolecular Mannich or Michael reactions |

| Bridged | Rings share two non-adjacent atoms | Intramolecular alkylation of enolates |

Oligomeric and Polymeric Constructs Based on the Piperidinone Unit

Functionalized lactams like 3-(2-hydroxyethyl)piperidin-2-one are valuable monomers for the synthesis of specialty polyamides via ring-opening polymerization (ROP). rsc.org The resulting polymers carry the functional side group on each repeating unit, which can impart unique properties to the material or allow for post-polymerization modification.

Anionic Ring-Opening Polymerization (AROP): This is the most common method for lactam polymerization, requiring a strong base catalyst and an initiator (e.g., an N-acyllactam). rsc.org The presence of functional groups on the lactam monomer is often tolerated. Studies on allyl-functionalized lactams have shown successful incorporation into polyamide chains, providing a platform for subsequent "click" chemistry modifications. acs.orgacs.orgbohrium.com The hydroxyl group of 3-(2-hydroxyethyl)piperidin-2-one would similarly allow for post-polymerization modifications, such as grafting other polymer chains or attaching specific molecules.

Cationic and Enzymatic ROP: While less common, cationic ROP (initiated by strong acids) and enzyme-catalyzed ROP (eROP) offer alternative, often milder, conditions for polymerization. rsc.org eROP, in particular, is an environmentally friendly approach that can be compatible with a wider range of functional groups. rsc.org

The polymerization of 3-(2-hydroxyethyl)piperidin-2-one would lead to a functional polyamide, specifically a poly(imino-1-oxohexane-3,1-diyl-ethane-2-ol). The pendant hydroxyl groups along the polymer backbone would significantly increase the hydrophilicity of the polyamide compared to nylon-6 and provide reactive handles for creating advanced materials like hydrogels or functional surfaces.

Table 4: Polymerization Methods for Lactam Monomers

| Polymerization Type | Catalyst/Initiator | Key Features |

|---|---|---|

| Anionic (AROP) | Strong base (e.g., NaH) + N-acyllactam | Most widely used, efficient, versatile rsc.org |

| Cationic (CROP) | Protic or Lewis acids | Less common, can be prone to side reactions |

Mechanistic Organic Chemistry Studies of Reactions Involving 3 2 Hydroxyethyl Piperidin 2 One

Elucidation of Reaction Mechanisms in Ring-Forming Processes

The formation of the 3-(2-Hydroxyethyl)piperidin-2-one ring system or its utilization in constructing more complex polycyclic architectures involves a variety of reaction mechanisms. One prominent strategy involves the deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov This method provides a stereocontrolled route to highly substituted 3-hydroxy-2-piperidinone carboxamides. The key mechanistic step is a palladium-catalyzed acyl C–O bond cleavage of the γ-lactone. nih.gov The catalytic cycle is proposed to initiate with the oxidative addition of the palladium(0) catalyst to the acyl C–O bond of the lactone. This is followed by the coordination of an amine nucleophile and subsequent reductive elimination to furnish the amide product and regenerate the palladium(0) catalyst. This represents a significant departure from traditional lactam synthesis and showcases a novel approach to activating otherwise inert lactam precursors.

Another potential ring-forming process involves intramolecular cyclization reactions. For instance, a suitably functionalized acyclic precursor containing an amine and an ester or carboxylic acid could undergo intramolecular amidation to form the piperidin-2-one ring. The mechanism of such a reaction would typically proceed via nucleophilic attack of the amine onto the activated carbonyl group, followed by the elimination of a leaving group. The presence of the hydroxyethyl (B10761427) side chain could influence the propensity for cyclization through hydrogen bonding or by acting as a directing group.

Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of nitrile N-oxides with alkenes, offer a mechanistic pathway to form five-membered rings. mdpi.com While not directly forming the piperidinone ring, this type of reaction could be employed to append a heterocyclic ring to the 3-(2-hydroxyethyl) side chain, illustrating the versatility of the compound as a building block. The mechanism of these cycloadditions is often concerted and asynchronous, with the regioselectivity being influenced by both steric and electronic factors. mdpi.com

Stereocontrol Mechanisms in Asymmetric Transformations

The stereochemical outcome of reactions involving 3-(2-Hydroxyethyl)piperidin-2-one is of paramount importance, particularly in the synthesis of chiral bioactive molecules. Achieving high levels of stereocontrol can be accomplished through various mechanistic principles.

In the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones to form 3-hydroxy-2-piperidinone carboxamides, the stereochemistry of the final product is dictated by the stereochemistry of the starting bridged lactone. nih.gov The reaction proceeds with retention of configuration at the stereocenters of the piperidinone ring, suggesting a mechanism where the incoming nucleophile attacks from the same face as the departing lactone oxygen, likely influenced by the coordination of the palladium catalyst.

For asymmetric transformations on the 3-(2-Hydroxyethyl)piperidin-2-one scaffold itself, the existing stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions. This is an example of substrate-controlled diastereoselectivity. For instance, the reduction of a ketone introduced at the side chain could be influenced by the stereochemistry at C3, leading to the preferential formation of one diastereomer over the other.

Furthermore, catalyst-controlled asymmetric synthesis provides a powerful tool for introducing new stereocenters with high enantioselectivity. For example, the asymmetric hydrogenation of a double bond introduced into the piperidine (B6355638) ring or the side chain could be achieved using a chiral transition metal catalyst. The mechanism of such a reaction would involve the formation of a chiral catalyst-substrate complex, which then undergoes diastereoselective hydride transfer. Similarly, asymmetric epoxidation of an alkene on the side chain, followed by intramolecular ring-opening, can be a viable strategy for the stereocontrolled synthesis of bicyclic derivatives. The mechanism of the ring-opening would be governed by the principles of backside attack (SN2), leading to inversion of configuration at one of the centers.

Mechanistic Insights into Functional Group Transformations

The 3-(2-Hydroxyethyl)piperidin-2-one molecule possesses two key functional groups amenable to a variety of transformations: the secondary lactam and the primary alcohol. The mechanisms of these transformations are well-established in organic chemistry.

Transformations of the Lactam Moiety:

The lactam can undergo N-alkylation or N-acylation via nucleophilic substitution. The mechanism typically involves the deprotonation of the lactam nitrogen with a suitable base to form a nucleophilic amide anion, which then attacks an electrophile.

Reduction of the lactam amide to the corresponding cyclic amine, a piperidine, can be achieved using strong reducing agents like lithium aluminum hydride. The mechanism involves the initial complexation of the hydride reagent to the carbonyl oxygen, followed by the nucleophilic addition of a hydride to the carbonyl carbon. Subsequent elimination of the aluminate species and further reduction of the resulting iminium ion leads to the amine.

Transformations of the Hydroxyethyl Side Chain:

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. For example, oxidation with pyridinium (B92312) chlorochromate (PCC) proceeds via the formation of a chromate (B82759) ester, followed by an E2-like elimination to yield the aldehyde.

The alcohol can also be converted into a better leaving group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution reactions. The mechanism of tosylation involves the nucleophilic attack of the alcohol oxygen on the sulfur atom of tosyl chloride, with the concomitant loss of chloride. The resulting tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Kinetic and Thermodynamic Considerations in Relevant Reactions

The feasibility and outcome of reactions involving 3-(2-Hydroxyethyl)piperidin-2-one are governed by both kinetic and thermodynamic principles.

In ring-forming reactions, the thermodynamic stability of the resulting ring system is a crucial driving force. The formation of the six-membered piperidinone ring is generally thermodynamically favorable. However, the kinetics of the cyclization process, which is related to the activation energy of the ring-closing step, will determine the reaction rate. The presence of substituents and the specific reaction conditions can significantly influence this activation energy.

For reactions involving competing pathways, the product distribution is often determined by kinetic versus thermodynamic control. For example, in the deprotonation of the lactam followed by alkylation, the reaction could potentially occur at the nitrogen or the α-carbon. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is the more stable one. By carefully choosing the base, solvent, and temperature, one can often favor the formation of the desired product.

In the palladium-catalyzed deconstructive aminolysis, the reaction is under kinetic control, with the observed high diastereoselectivity arising from the lower energy transition state for the formation of one diastereomer. nih.gov The efficiency of the catalytic cycle is also a kinetic issue, depending on the rates of the individual steps (oxidative addition, ligand exchange, reductive elimination).

Advanced Spectroscopic and Spectrometric Characterization of 3 2 Hydroxyethyl Piperidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(2-Hydroxyethyl)piperidin-2-one. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

In the ¹H NMR spectrum of 3-(2-Hydroxyethyl)piperidin-2-one, the chemical shifts and coupling constants of the protons on the piperidine (B6355638) ring are particularly informative for determining the ring's conformation. The piperidine ring can adopt different conformations, such as chair and boat forms. researchgate.net The relative orientation of the substituents, including the hydroxyethyl (B10761427) group, can be deduced from the coupling patterns observed in the spectrum. For instance, the magnitude of the coupling constant between adjacent protons can indicate their dihedral angle, helping to distinguish between axial and equatorial positions. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals, respectively, and for establishing connectivity within the molecule. rsc.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing further evidence for the stereochemical arrangement and preferred conformation of the molecule in solution. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached functional groups. organicchemistrydata.org For example, the carbonyl carbon of the lactam ring typically appears at a characteristic downfield shift. rsc.orgnp-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Hydroxyethyl)piperidin-2-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175 |

| C3 | ~2.5 | ~45 |

| C4 | ~1.8 | ~25 |

| C5 | ~1.9 | ~28 |

| C6 | ~3.3 | ~42 |

| C7 (CH₂) | ~3.7 | ~60 |

| C8 (CH₂) | ~1.7 | ~35 |

| OH | Variable | - |

| NH | Variable | - |

| Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions. |

Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3-(2-Hydroxyethyl)piperidin-2-one, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of its molecular formula. rsc.org

Electron ionization (EI) is a common ionization technique that can induce fragmentation of the molecule. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks. nist.gov The fragmentation of piperidin-2-one derivatives often involves characteristic pathways. wvu.edu For instance, cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of an iminium ion, which is often a prominent peak in the spectrum. wvu.edu Another common fragmentation pathway for lactams is the loss of CO from the molecular ion. The hydroxyethyl side chain can also undergo fragmentation, such as the loss of a water molecule or the cleavage of the C-C bond.

Table 2: Potential Mass Spectrometry Fragments of 3-(2-Hydroxyethyl)piperidin-2-one

| m/z | Possible Fragment Structure/Identity |

| 143 | [M]⁺ (Molecular Ion) |

| 125 | [M - H₂O]⁺ |

| 112 | [M - CH₂OH]⁺ |

| 99 | [M - C₂H₄OH]⁺ (Piperidin-2-one radical cation) |

| 84 | [C₅H₁₀N]⁺ (Iminium ion) |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

| Note: The relative intensities of these fragments can vary depending on the ionization method and energy. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of 3-(2-Hydroxyethyl)piperidin-2-one, a strong absorption band corresponding to the C=O stretching vibration of the lactam ring is expected in the region of 1650-1680 cm⁻¹. oup.comresearchgate.net The N-H stretching vibration of the amide group will appear as a broad band around 3200-3400 cm⁻¹, and the O-H stretching vibration of the alcohol will also be present in this region, often as a broad signal due to hydrogen bonding. oup.com The C-N stretching vibration of the lactam is typically observed around 1380 cm⁻¹. oup.com

Raman spectroscopy can provide additional information, especially for non-polar bonds that may be weak in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. oup.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for 3-(2-Hydroxyethyl)piperidin-2-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (lactam) | Stretching | 3200-3400 (broad) |

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (lactam) | Stretching | 1650-1680 (strong) |

| N-H (lactam) | Bending | 1550-1640 |

| C-O (alcohol) | Stretching | 1050-1150 |

| C-N (lactam) | Stretching | 1380-1450 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 3-(2-Hydroxyethyl)piperidin-2-one can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. researchgate.net This information reveals the exact conformation of the piperidine ring and the orientation of the hydroxyethyl substituent in the solid state. researchgate.netkorea.ac.kr

The crystal structure can also provide insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl group and the lactam carbonyl group of neighboring molecules. researchgate.net These interactions play a crucial role in the packing of the molecules in the crystal lattice. For piperidine derivatives, the ring often adopts a chair conformation in the solid state. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment

Since 3-(2-Hydroxyethyl)piperidin-2-one possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules and determining their enantiomeric purity. nih.govdaveadamslab.com

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. daveadamslab.comyoutube.com The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for assessing the enantiomeric purity of a sample. nih.gov The lactam chromophore and any other chromophores in the molecule will contribute to the CD spectrum. nih.gov

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is sensitive to the stereochemistry of the molecule and can be used for enantiomeric purity assessment.

Theoretical and Computational Chemistry Approaches to 3 2 Hydroxyethyl Piperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 3-(2-Hydroxyethyl)piperidin-2-one. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies.

The fundamental properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ycdehongchem.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ycdehongchem.com The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. ekb.eg

From these orbital energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, and global hardness. nih.gov Furthermore, mapping the molecular electrostatic potential (MESP) onto the electron density surface reveals the regions most susceptible to electrophilic and nucleophilic attack. scispace.com For 3-(2-Hydroxyethyl)piperidin-2-one, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atom of the hydroxyl group and the amide proton would be areas of positive potential (electrophilic sites).

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.3 eV | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron |

| Electron Affinity (A) | 0.5 eV | Energy released when an electron is added |

| Global Hardness (η) | 3.15 eV | Resistance to change in electron distribution |

| Dipole Moment (μ) | 3.5 D | Measure of the molecule's overall polarity |

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics, flexibility, and intermolecular interactions. researchgate.netnih.gov For a molecule like 3-(2-Hydroxyethyl)piperidin-2-one, which possesses a flexible six-membered ring and a rotatable side chain, MD simulations can reveal its preferred shapes and how it moves and interacts with its environment, such as a solvent. researchgate.net

An MD simulation begins with an initial structure of the molecule, often optimized using quantum chemical methods. The system is then solvated (e.g., in a box of water molecules) and subjected to a defined temperature and pressure. By calculating the forces between all atoms over a series of small time steps (on the order of femtoseconds), the simulation tracks the trajectory of each atom over time, typically for nanoseconds or even microseconds. dtu.dk

| Analysis Type | Information Obtained | Potential Insights |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Structural stability and conformational changes over time. researchgate.net | Indicates if the molecule maintains a stable conformation or explores multiple shapes. |

| Radius of Gyration (Rg) | Compactness of the molecule. | Changes in Rg can signify folding or unfolding of the side chain. |

| Hydrogen Bond Analysis | Frequency and duration of intramolecular and intermolecular hydrogen bonds. researchgate.net | Reveals the importance of hydrogen bonding in stabilizing specific conformations and in solvent interactions. |

| Dihedral Angle Analysis | Preferred rotational states (rotamers) of the side chain. | Identifies the most populated orientations of the hydroxyethyl (B10761427) group relative to the ring. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule exposed to the solvent. researchgate.net | Provides information on how the molecule's conformation affects its interaction with the surrounding solvent. |

Prediction of Spectroscopic Parameters

Computational chemistry offers robust methods for predicting the spectroscopic parameters of molecules, which is invaluable for interpreting experimental spectra or for identifying compounds. scispace.comresearchgate.net DFT calculations are commonly used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. mdpi.com

To predict the ¹H and ¹³C NMR spectra, the magnetic shielding tensors for each nucleus in 3-(2-Hydroxyethyl)piperidin-2-one are calculated. These values are then referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield the chemical shifts (δ). The accuracy of these predictions allows for the assignment of peaks in an experimental spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the molecule's vibrational modes (e.g., C=O stretch, O-H stretch, N-H bend). Comparing the predicted spectrum to an experimental one can confirm the molecule's structure and functional groups. researchgate.net

| Spectroscopic Data | Predicted Value | Typical Experimental Range | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift (δ) | 174 ppm | 170-175 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR Chemical Shift (δ) | 3.6 ppm | 3.5-3.8 ppm | Methylene Protons (-CH₂-OH) |

| IR Frequency (ν) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ | O-H Stretch (hydroxyl group) |

| IR Frequency (ν) | 1665 cm⁻¹ | 1630-1680 cm⁻¹ | C=O Stretch (amide I band) |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is not only a tool for analysis but also for design. Theoretical methods can be used to rationally design novel derivatives of 3-(2-Hydroxyethyl)piperidin-2-one with tailored properties and to explore potential synthetic or metabolic reaction pathways. nih.govacs.org

By using the structure of 3-(2-Hydroxyethyl)piperidin-2-one as a scaffold, computational chemists can perform in silico modifications, such as adding or changing functional groups, and then rapidly screen the resulting virtual library of new compounds. For each derivative, the electronic and structural properties can be recalculated to predict how the modification affects its characteristics. This approach can be used to optimize the molecule for a specific purpose, for instance, by enhancing its polarity, reactivity, or ability to bind to a biological target.

Furthermore, quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction. This allows for the prediction of reaction pathways, the identification of transition states, and the calculation of activation energies. For 3-(2-Hydroxyethyl)piperidin-2-one, this could involve modeling its synthesis, its hydrolysis (opening of the lactam ring), or its metabolism. Understanding these reaction mechanisms at a molecular level is crucial for chemical synthesis and for predicting the compound's stability and fate in various environments.

3 2 Hydroxyethyl Piperidin 2 One As a Key Intermediate in Complex Molecule Synthesis

Application in the Total Synthesis of Piperidine (B6355638) Alkaloids

Piperidine alkaloids are a large and diverse class of natural products characterized by a piperidine ring skeleton. nih.gov Many of these compounds exhibit significant biological activities, making them attractive targets for total synthesis. The strategic use of pre-functionalized piperidine rings, such as 3-(2-Hydroxyethyl)piperidin-2-one, can significantly streamline the synthetic process.

Intermediacy in Swainsonine (B1682842) Synthesis

Swainsonine is a potent indolizidine alkaloid and a powerful inhibitor of mannosidase enzymes, which has garnered considerable attention as a potential anticancer agent. wikipedia.orgresearchgate.net The total synthesis of swainsonine is a challenging endeavor due to its stereochemically rich structure. Many synthetic routes rely on the use of common precursors, including N-protected-3-oxy-2-substituted-piperidines. wikipedia.orgresearchgate.net

3-(2-Hydroxyethyl)piperidin-2-one falls into this category of key intermediates. The lactam functionality within the piperidin-2-one ring serves as an inherent protecting group for the nitrogen atom. The hydroxyethyl (B10761427) side chain at the C3 position provides a handle for further chemical transformations, such as oxidation to an aldehyde or conversion to other functional groups, which are necessary for the subsequent cyclization to form the indolizidine core of swainsonine. The synthesis often involves the creation of the piperidine ring first, followed by the construction of the fused pyrrolidine (B122466) ring. researchgate.netnih.gov

A general synthetic approach might involve the following conceptual steps:

Formation of the substituted piperidinone: Synthesis of the 3-(2-hydroxyethyl)piperidin-2-one core from acyclic precursors.

Functional group manipulation: Protection of the primary alcohol, followed by stereoselective introduction of other required hydroxyl groups onto the piperidine ring.

Side chain modification: Oxidation of the protected hydroxyethyl side chain to an aldehyde.

Cyclization: Intramolecular cyclization of the aldehyde with the piperidine nitrogen, after deprotection, to form the indolizidine skeleton.

Final deprotection: Removal of all protecting groups to yield the final natural product, swainsonine.

Role in Castanospermine (B190763) Analogue Synthesis

Castanospermine is another indolizidine alkaloid with potent glycosidase inhibitory activity. The synthesis of castanospermine and its analogues often shares common strategies and intermediates with swainsonine synthesis. acs.org Given the structural similarities between these two alkaloids, substituted piperidines like 3-(2-Hydroxyethyl)piperidin-2-one can also serve as crucial precursors for castanospermine analogues.

In the synthesis of castanospermine analogues, the 3-(2-hydroxyethyl)piperidin-2-one intermediate can be elaborated in a way that leads to the characteristic hydroxylation pattern of the castanospermine core. The hydroxyethyl side chain can be manipulated to introduce a hydroxyl group at the C8a position of the indolizidine ring system, a key feature of many castanospermine analogues. The versatility of the lactam and hydroxyl functionalities allows for a range of chemical transformations to access a library of structurally diverse analogues for biological evaluation.

Precursor to Other Bioactive Nitrogen Heterocycles

The structural motifs present in 3-(2-Hydroxyethyl)piperidin-2-one make it a valuable starting material for a broader range of bioactive nitrogen heterocycles beyond indolizidine alkaloids. nih.gov The piperidine scaffold is a common feature in many pharmacologically active compounds. nih.gov

The lactam ring can be opened to yield a linear amino acid derivative, or it can be reduced to a piperidine. The hydroxyethyl group can be oxidized, extended, or converted into other functionalities, such as amines or halogens, to serve as a point of diversification. This allows for the synthesis of various heterocyclic systems, including but not limited to:

Quinolizidines: By extending the side chain and inducing a second cyclization, quinolizidine (B1214090) alkaloids can be accessed.

Fused heterocycles: The functional handles on the molecule can be used to fuse other rings, such as pyrazole (B372694) or isoxazole, leading to novel chemical entities with potential biological activity.

Substituted piperidines: The core itself can be modified to produce a variety of substituted piperidines, which are known to interact with a wide range of biological targets. nih.gov

Construction of Advanced Pharmaceutical Intermediates (Generic Structural Precursors Only)

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. nih.gov Compounds like 3-(2-Hydroxyethyl)piperidin-2-one are therefore highly valuable as starting materials for the synthesis of advanced pharmaceutical intermediates.

The combination of a lactam, a hydroxyl group, and a chiral center makes this molecule a rich platform for generating diverse molecular architectures. The primary alcohol can undergo a variety of reactions, such as etherification, esterification, or oxidation, to introduce different side chains. The lactam can be N-alkylated or N-arylated to introduce further diversity.

For instance, related structures incorporating the N-(2-hydroxyethyl)piperidine motif have been investigated as components of more complex molecules with potential therapeutic applications, such as inhibitors of specific enzymes or ligands for receptors. evitachem.comsigmaaldrich.com The inherent functionalities of 3-(2-Hydroxyethyl)piperidin-2-one allow for its incorporation into larger molecules through standard coupling reactions, making it a versatile building block for combinatorial chemistry and lead optimization campaigns in drug discovery.

Use in Material Science Precursor Chemistry

While the primary application of 3-(2-Hydroxyethyl)piperidin-2-one appears to be in the realm of bioactive molecule synthesis, its structural features suggest potential, albeit less explored, applications in material science. There is limited direct information on the use of this specific compound in material science. However, the functionalities present in the molecule could be leveraged for the synthesis of novel polymers or functional materials.

For example, the hydroxyl group could be used for polymerization reactions to create polyesters or polyethers with a pendant piperidinone group. These pendant groups could then be further modified or used to chelate metal ions. The lactam ring itself could undergo ring-opening polymerization to produce polyamides with unique properties. Related N-(2-hydroxyethyl)piperidine compounds have been investigated for applications such as adsorbents for carbon dioxide capture and as intermediates for hindered amine light stability agents. mallakchemicals.commallakchemicals.com These applications for similar structures suggest that 3-(2-Hydroxyethyl)piperidin-2-one could be a precursor for developing new materials with tailored properties.

Advanced Analytical Methodologies for the Detection and Quantification of 3 2 Hydroxyethyl Piperidin 2 One

Chromatographic Techniques (e.g., HPLC, GC) with Advanced Detectors

Chromatographic techniques form the cornerstone of analytical procedures for 3-(2-Hydroxyethyl)piperidin-2-one, providing the necessary separation and quantification capabilities.

High-Performance Liquid Chromatography (HPLC):

Given the polar nature and low volatility of 3-(2-Hydroxyethyl)piperidin-2-one, High-Performance Liquid Chromatography (HPLC) is the most suitable chromatographic technique for its analysis. Standard reversed-phase (RP) HPLC methods can present challenges with retaining highly polar analytes like this piperidinone derivative. fishersci.com Therefore, specialized approaches are often necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for the retention of polar compounds. chromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, allowing for the retention of polar analytes. For 3-(2-Hydroxyethyl)piperidin-2-one, a HILIC method would likely employ a polar column (e.g., silica, amide, or cyano-based) with a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). chromatographyonline.comchromatographyonline.com

Aqueous Normal-Phase (ANP) Chromatography: ANP chromatography is another effective technique for polar analytes. chromatographyonline.com It can operate in both reversed-phase and normal-phase modes, offering versatility. chromatographyonline.com

Detectors: Due to the lack of a strong chromophore in 3-(2-Hydroxyethyl)piperidin-2-one, conventional UV detection might offer limited sensitivity, especially for trace analysis. fishersci.com More advanced detectors are often preferred:

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with no or weak UV absorption.

Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes, offering high sensitivity.

Refractive Index (RI) Detector: While less sensitive than ELSD or CAD, an RI detector can be used for the quantification of 3-(2-Hydroxyethyl)piperidin-2-one at higher concentrations.

An illustrative example of HPLC conditions for the analysis of a related polar lactam is presented in the table below.

Interactive Table: Illustrative HPLC-HILIC Conditions for Polar Lactam Analysis

| Parameter | Value |

| Column | HILIC Silica (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | ELSD (Nebulizer Temp: 40°C, Drift Tube Temp: 60°C) |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Direct analysis of 3-(2-Hydroxyethyl)piperidin-2-one by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability. The presence of the polar hydroxyl group and the lactam structure can lead to poor peak shape and degradation in the hot injector and column. Therefore, derivatization is typically required to increase volatility and thermal stability.

Derivatization: Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used for this purpose. The resulting TMS-ether derivative is more volatile and thermally stable, making it amenable to GC analysis. nih.gov

Detectors: A Flame Ionization Detector (FID) can be used for quantification after derivatization. For more selective and sensitive detection, a Mass Spectrometer (MS) is the preferred detector (see section 10.3).

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, with the advantages of low sample and reagent consumption. nih.gov

Capillary Zone Electrophoresis (CZE): CZE is the most common mode of CE and separates analytes based on their charge-to-size ratio. nih.gov Since 3-(2-Hydroxyethyl)piperidin-2-one is a neutral molecule over a wide pH range, it will migrate with the electroosmotic flow (EOF) and will not be separated from other neutral species. analyticaltoxicology.com

Micellar Electrokinetic Chromatography (MEKC): To analyze neutral compounds like 3-(2-Hydroxyethyl)piperidin-2-one, MEKC is the preferred CE technique. In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). nih.gov The resulting micelles act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the micelles based on their hydrophobicity, allowing for their separation. The separation can be optimized by adjusting the type and concentration of the surfactant, the pH of the BGE, and the addition of organic modifiers. nih.gov

Interactive Table: Illustrative MEKC Conditions for Neutral Lactam Analysis

| Parameter | Value |

| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis

Hyphenated techniques, which couple a separation technique with a highly sensitive and selective detector like a mass spectrometer, are indispensable for trace analysis and structural elucidation of 3-(2-Hydroxyethyl)piperidin-2-one and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of 3-(2-Hydroxyethyl)piperidin-2-one, offering high sensitivity and specificity without the need for derivatization.

Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for this polar compound, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.

Mass Analysis: Tandem mass spectrometry (MS/MS) is employed for selective and sensitive quantification using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity by filtering out background noise. For 3-(2-Hydroxyethyl)piperidin-2-one, the transition from the protonated molecule to a specific fragment ion would be monitored. For instance, a plausible fragmentation pathway could involve the loss of the hydroxyethyl (B10761427) group. A validated LC-MS/MS method for a similar compound, 2-pyrrolidinone, monitored the transition from m/z 86 to 69. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Following derivatization (as described in section 10.1), GC-MS can be used for the analysis of 3-(2-Hydroxyethyl)piperidin-2-one. nih.gov

Ionization: Electron Ionization (EI) is typically used in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural confirmation by comparing it to a spectral library.

Analysis: Full-scan GC-MS can be used for the identification of unknown impurities, while Selected Ion Monitoring (SIM) can provide enhanced sensitivity for the quantification of the target analyte and known impurities. Studies on piperazine (B1678402) derivatives have shown that GC-MS is effective for metabolism and toxicological analysis. researchgate.net

Interactive Table: Illustrative LC-MS/MS Parameters for Trace Analysis